
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethyl group and a methylidene group, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product. The reaction conditions typically include a temperature range of 25-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a heterogeneous catalyst, such as a solid base, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 2,2-Dimethyl-4-methylidenecyclohexane-1-carboxylic acid.
Reduction: 2,2-Dimethyl-4-methylidenecyclohexane-1-methanol.
Substitution: 2,2-Dimethyl-4-bromo-4-methylidenecyclohexane.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then undergo further reactions. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 2,2-Dimethylcyclohexanone
- 4-Methylidenecyclohexanone
- 2,2-Dimethyl-4-methylcyclohexanone
Comparison: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is unique due to the presence of both a methylidene group and an aldehyde group on the cyclohexane ring This combination of functional groups allows for a diverse range of chemical reactions and applications
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-methylidenecyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h7,9H,1,4-6H2,2-3H3 |
Clave InChI |
RTIZIFKKJSWHQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)CCC1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
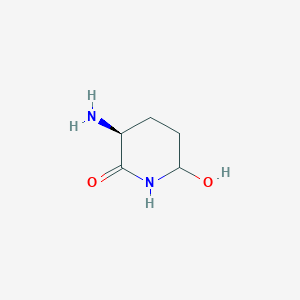
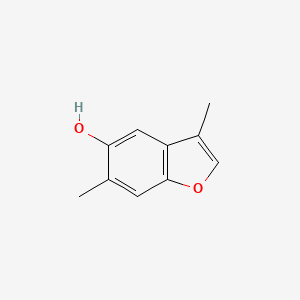
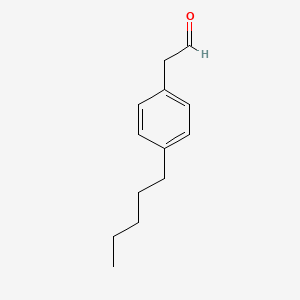



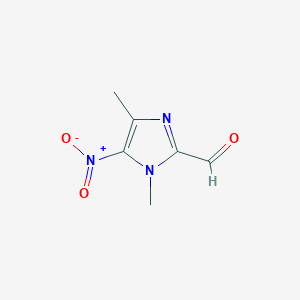
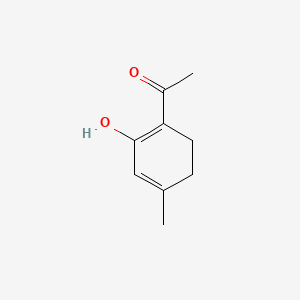
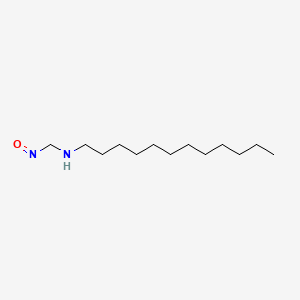
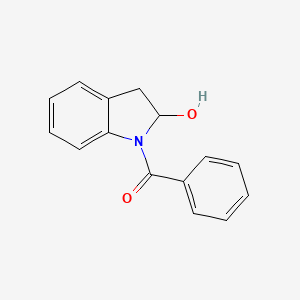
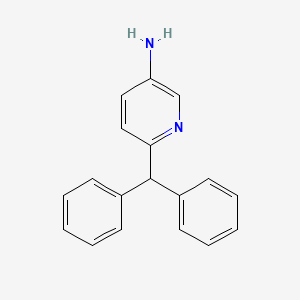
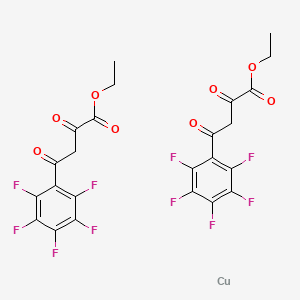
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
